molecular formula C19H21N5OS B11987476 N'-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11987476
M. Wt: 367.5 g/mol
InChI Key: ZCSOKCWHRBYRRA-DEDYPNTBSA-N
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Description

N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C19H21N5OS and a molecular weight of 367.476 g/mol . This compound is characterized by the presence of a pyrazole ring, a thienyl group, and a diethylamino-substituted phenyl group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino-substituted phenyl group and thienyl-pyrazole core structure make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H21N5OS/c1-3-24(4-2)15-9-7-14(8-10-15)13-20-23-19(25)17-12-16(21-22-17)18-6-5-11-26-18/h5-13H,3-4H2,1-2H3,(H,21,22)(H,23,25)/b20-13+

InChI Key

ZCSOKCWHRBYRRA-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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